4-[(Diphenylmethyl)carbamoyl]phenyl acetate
Description
4-[(Diphenylmethyl)carbamoyl]phenyl acetate is an aromatic ester-carbamate hybrid compound characterized by a central phenyl ring substituted with an acetoxy group and a diphenylmethyl carbamoyl moiety. While direct studies on this compound are sparse in the provided evidence, its structural analogs and synthesis methodologies offer insights into its behavior and applications .
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-(benzhydrylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C22H19NO3/c1-16(24)26-20-14-12-19(13-15-20)22(25)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25) |
InChI Key |
BNLBEKQUFMZROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Two-Step Approach: Acetylation Followed by Amide Formation
This method prioritizes the protection of the phenolic hydroxyl group prior to carbamoyl group introduction.
Synthesis of 4-Acetoxybenzoic Acid
Procedure :
- Reactants : 4-Hydroxybenzoic acid (10.0 g, 72.5 mmol), acetic anhydride (22.2 mL, 235 mmol), concentrated H₂SO₄ (1 drop).
- Conditions : Stirred at 50–60°C for 15 minutes under N₂.
- Workup : Quenched with ice-water, filtered, and recrystallized from ethanol/water (1:2 v/v).
- Yield : 85–90% (white crystals, m.p. 186–188°C).
Acid Chloride Formation and Amide Coupling
Procedure :
- Reactants : 4-Acetoxybenzoic acid (5.0 g, 25.6 mmol), thionyl chloride (SOCl₂, 10 mL), diphenylmethylamine (4.7 g, 25.6 mmol), triethylamine (TEA, 3.6 mL, 25.6 mmol).
- Conditions :
- Workup : Extract with DCM, wash with 5% HCl and NaHCO₃, dry (MgSO₄), and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
- Yield : 68–72% (pale-yellow solid, m.p. 152–154°C).
Key Analytical Data :
- IR (KBr) : 1745 cm⁻¹ (C=O, acetate), 1660 cm⁻¹ (C=O, amide), 1530 cm⁻¹ (N–H bend).
- ¹H NMR (CDCl₃) : δ 2.30 (s, 3H, CH₃CO), 5.20 (s, 1H, CHPh₂), 6.90–7.50 (m, 14H, aromatic).
One-Pot Coupling Using Carbodiimide Reagents
This method avoids isolating the acid chloride, enhancing operational simplicity.
Direct Activation of 4-Acetoxybenzoic Acid
Procedure :
- Reactants : 4-Acetoxybenzoic acid (5.0 g, 25.6 mmol), EDCl (5.9 g, 30.7 mmol), HOBt (4.1 g, 30.7 mmol), diphenylmethylamine (4.7 g, 25.6 mmol).
- Conditions : Stir in dry DCM at 0°C for 1 hour, then room temperature for 12 hours.
- Workup : Filter, concentrate, and recrystallize from ethanol.
- Yield : 65–70% (similar m.p. and spectral data as Method 1).
Advantages :
- Eliminates hazardous SOCl₂ handling.
- Suitable for scale-up due to milder conditions.
Alternative Route: Nitro Reduction and Sequential Functionalization
A less common approach involving nitro group manipulation.
Synthesis of 4-Nitrophenyl Acetate
Procedure :
- Reactants : 4-Nitrophenol (10.0 g, 71.9 mmol), acetic anhydride (15 mL), H₂SO₄ (1 drop).
- Yield : 95% (m.p. 78–80°C).
Reduction to 4-Aminophenyl Acetate
Procedure :
- Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C (0.5 g) in ethanol, 6 hours.
- Yield : 88% (colorless oil).
Carbamoyl Group Introduction
Procedure :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 68–72% | 65–70% | 55–60% |
| Reaction Time | 6–8 hours | 12–14 hours | 24+ hours |
| Hazardous Reagents | SOCl₂ | Low | Pd/C, H₂ |
| Purification Complexity | Moderate | Moderate | High |
| Scalability | High | High | Moderate |
Key Observations :
- Method 1 offers the best balance of yield and practicality.
- Method 3 suffers from lower yields due to intermediate instability.
Mechanistic Insights
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-[(Diphenylmethyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(Diphenylmethyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are modulated by the compound’s binding to its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of phenyl carbamates and acetates, where variations in substituents significantly influence properties. Key structural analogs include:
Key Observations :
- Lipophilicity: Chlorinated analogs (e.g., compounds in ) exhibit higher log k values compared to acetoxy derivatives, suggesting stronger hydrophobic interactions. The diphenylmethyl group in the target compound likely enhances lipophilicity relative to alkylamino chains (e.g., Dibusadol) .
- Protein Binding: Sulfamoyl and carbamoyl derivatives (e.g., compounds in ) bind to bovine serum albumin (BSA) via hydrogen bonding and hydrophobic interactions.
Q & A
Basic Question: What are the recommended synthetic routes for 4-[(Diphenylmethyl)carbamoyl]phenyl acetate, and how can reaction conditions be optimized?
Answer:
The synthesis of carbamoyl-phenyl acetate derivatives typically involves coupling reactions between activated carbonyl intermediates (e.g., isocyanates or carbamoyl chlorides) and phenolic esters. For example:
- Step 1 : React diphenylmethyl isocyanate with 4-hydroxyphenyl acetate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
- Step 2 : Optimize reaction time (12–24 hours) and temperature (25–50°C) to balance yield and purity. Use triethylamine (TEA) as a base to neutralize byproducts like HCl .
- Step 3 : Purify via column chromatography (n-hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity. Monitor by TLC or HPLC .
Advanced Question: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions in bioactivity data often arise from structural analogs, purity, or assay conditions. Mitigation strategies include:
- Structural Confirmation : Use NMR (¹H/¹³C) and HR-MS to verify the absence of impurities or regioisomers (e.g., para vs. ortho substitution) .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) and compare against reference compounds like nitazoxanide derivatives, which share carbamoyl-phenyl motifs .
- Substituent Analysis : Synthesize analogs with modified diphenylmethyl or acetate groups to isolate structure-activity relationships (SAR) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for acetate, N-H bend at ~1550 cm⁻¹ for carbamate) .
- NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), acetate methyl (δ 2.1–2.3 ppm), and carbamoyl NH (δ 8.5–9.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H⁺]⁺ at m/z 408.2) and fragmentation patterns using HR-MS .
Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 or viral proteases. Parameterize diphenylmethyl groups as hydrophobic moieties .
- DFT Calculations : Calculate electrostatic potential maps (ESP) to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS to validate docking predictions .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvents .
- Disposal : Follow EPA guidelines for carbamate-containing waste (e.g., incineration at >1000°C) .
Advanced Question: How can researchers evaluate the compound’s metabolic stability in vitro?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using nonlinear regression .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms with fluorescent probes (e.g., 7-benzyloxy-trifluoromethylcoumarin). IC₅₀ values >10 μM indicate low inhibition risk .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydrolyzed acetate or hydroxylated diphenylmethyl groups) .
Basic Question: What solvent systems are suitable for solubility and formulation studies?
Answer:
- Polar Solvents : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays .
- Lipophilic Formulations : Use Cremophor EL or PEG-400 for in vivo studies to enhance bioavailability .
Advanced Question: How can researchers leverage SAR to improve this compound’s pharmacokinetic profile?
Answer:
- Bioisosteric Replacement : Substitute the diphenylmethyl group with bicyclic heteroaromatics (e.g., indole) to reduce logP while retaining target affinity .
- Prodrug Design : Replace the acetate with a phosphate ester to enhance aqueous solubility and enable enzymatic activation in target tissues .
- Plasma Protein Binding : Measure % bound using equilibrium dialysis; aim for <90% to ensure free fraction availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
